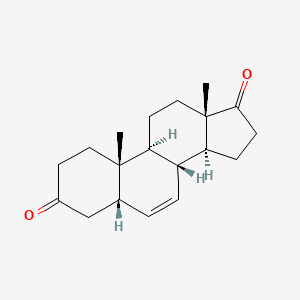
(5beta)-Androst-6-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta)-Androst-6-ene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids It is characterized by its unique structure, which includes a double bond between the 6th and 7th carbon atoms and keto groups at the 3rd and 17th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-Androst-6-ene-3,17-dione typically involves the action of specific enzymes such as 5beta-reductase, which converts testosterone to its 5beta-reduced form. The reaction conditions often involve the use of liver or bone marrow extracts where the enzyme is naturally present.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase.
Chemical Reactions Analysis
Types of Reactions
(5beta)-Androst-6-ene-3,17-dione undergoes several types of chemical reactions, including:
Reduction: Conversion to 3alpha,5beta-androstanediol and 3beta,5beta-androstanediol by 3alpha- and 3beta-hydroxysteroid dehydrogenase.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various diols and oxidized derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
(5beta)-Androst-6-ene-3,17-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in mammalian physiology and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Industry: It is used in the production of certain pharmaceuticals and as a research tool in the development of new drugs.
Mechanism of Action
The mechanism of action of (5beta)-Androst-6-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It does not bind to the androgen receptor or binds only very weakly, which is a key factor in its inactivity compared to other similar compounds. The molecular targets and pathways involved include the 5beta-reductase enzyme and various metabolic pathways related to steroid metabolism.
Comparison with Similar Compounds
Similar Compounds
5alpha-Dihydrotestosterone: Unlike (5beta)-Androst-6-ene-3,17-dione, this compound binds strongly to the androgen receptor and is highly active.
Etiocholanolone: A metabolite of this compound with neurosteroid activity.
Uniqueness
This compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. This unique structure and activity profile make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
BTAPTIJZCKGMRD-QJISAEMRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















